molecular formula C22H25N3O2 B4941061 N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide

N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide

Cat. No. B4941061
M. Wt: 363.5 g/mol
InChI Key: ZMPRXGIKEBLOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline-based compounds which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide is not fully understood. However, it has been suggested that N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide exerts its biological activities by interacting with various cellular targets, such as enzymes, receptors, and signaling pathways. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to interact with certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various inflammatory diseases. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit anticancer, antiviral, and antimicrobial activities.

Advantages and Limitations for Lab Experiments

N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using a multi-step process. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide has also been shown to exhibit a wide range of biological activities, which make it a potential candidate for the treatment of various diseases. However, there are also some limitations associated with the use of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide in lab experiments. N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide is a relatively new compound, and its biological activities are not fully understood. Further research is needed to fully elucidate the mechanism of action of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its potential applications in scientific research.

Future Directions

There are several future directions for the study of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide. One potential direction is to further elucidate the mechanism of action of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its potential applications in the treatment of various diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide, which will help in the development of effective therapeutic strategies. Additionally, the development of new synthetic methods for N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its analogs may lead to the discovery of new compounds with improved biological activities. Finally, the study of the structure-activity relationship of N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide and its analogs may lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 8-hydroxyquinoline-5-sulfonic acid with 4-dimethylaminobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 2-methylpropanoyl chloride to yield N-[[4-(dimethylamino)phenyl](8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-14(2)22(27)24-19(16-7-10-17(11-8-16)25(3)4)18-12-9-15-6-5-13-23-20(15)21(18)26/h5-14,19,26H,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPRXGIKEBLOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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